molecular formula C8H11NO4S B14247966 Agn-PC-0mvpco CAS No. 496879-23-3

Agn-PC-0mvpco

Cat. No.: B14247966
CAS No.: 496879-23-3
M. Wt: 217.24 g/mol
InChI Key: SVIOXJJMYGSOIX-UHFFFAOYSA-N
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Description

Agn-PC-0mvpco (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Structurally, it features a phenyl ring substituted with bromo (Br), chloro (Cl), and boronic acid (B(OH)₂) groups, contributing to its polar surface area (TPSA: 40.46 Ų) and moderate lipophilicity (Log Po/w: 2.15 via XLOGP3) .

Synthesis: this compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as the catalyst, potassium phosphate as the base, and a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

CAS No.

496879-23-3

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

1-hydroxy-3,4,5-trimethoxypyridine-2-thione

InChI

InChI=1S/C8H11NO4S/c1-11-5-4-9(10)8(14)7(13-3)6(5)12-2/h4,10H,1-3H3

InChI Key

SVIOXJJMYGSOIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=S)C(=C1OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0mvpco typically involves the use of advanced chemical techniques. One common method includes the use of silver nitrate (AgNO3) and polyvinylpyrrolidone (PVP) as starting materials. The reaction is carried out in a controlled environment to ensure the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. Techniques such as chemical vapor deposition (CVD) and sol-gel methods are employed to produce high-purity this compound. These methods ensure consistent quality and yield, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0mvpco undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen (O2) for oxidation reactions and hydrogen (H2) for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce silver oxide (Ag2O), while reduction reactions may yield elemental silver (Ag) .

Comparison with Similar Compounds

Key Properties :

  • Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Safety: No PAINS (pan-assay interference compounds) or Brenk alerts, indicating low reactivity interference in biological assays .

Agn-PC-0mvpco belongs to the arylboronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions. Two structurally analogous compounds are selected for comparison:

Table 1: Structural and Functional Comparison
Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (C₆H₅BBrClO₂) (6-Bromo-2,3-dichlorophenyl)boronic acid (C₆H₄BBrCl₂O₂)
CAS No. 1046861-20-4 1072942-61-9 1217629-54-5
Molecular Weight 235.27 g/mol 235.27 g/mol 269.71 g/mol
Log Po/w (XLOGP3) 2.15 2.18 3.02
TPSA 40.46 Ų 40.46 Ų 40.46 Ų
Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
BBB Permeability Yes Yes No
GI Absorption High High Moderate
Synthetic Accessibility 2.07 (scale: 1=easy, 5=hard) 1.92 2.34
Structural Differences

(3-Bromo-5-chlorophenyl)boronic acid shares the same molecular formula as this compound but differs in the positions of Br and Cl substituents (meta vs. para positions on the phenyl ring). This minor structural variation slightly increases its Log Po/w (2.18 vs. 2.15) but reduces solubility (0.18 mg/mL vs. 0.24 mg/mL) .

(6-Bromo-2,3-dichlorophenyl)boronic acid introduces an additional Cl substituent, increasing molecular weight (269.71 g/mol) and lipophilicity (Log Po/w: 3.02). This structural change reduces BBB permeability and GI absorption, likely due to steric hindrance and altered hydrogen-bonding capacity .

Functional Implications
  • Reactivity : this compound’s balanced Log Po/w and solubility make it preferable for aqueous-phase catalytic reactions, whereas the dichloro derivative’s higher lipophilicity suits organic-phase syntheses.
  • Pharmacokinetics : this compound’s BBB permeability contrasts with the dichloro analogue, which is excluded from the central nervous system, highlighting the impact of halogen positioning on bioactivity .

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